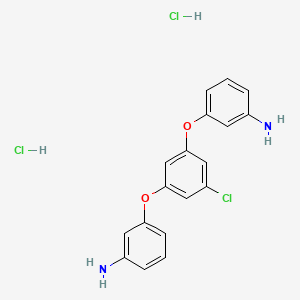

1,3-Bis(3-aminophenoxy)-5-chlorobenzene Dihydrochloride

Description

Properties

IUPAC Name |

3-[3-(3-aminophenoxy)-5-chlorophenoxy]aniline;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O2.2ClH/c19-12-7-17(22-15-5-1-3-13(20)9-15)11-18(8-12)23-16-6-2-4-14(21)10-16;;/h1-11H,20-21H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUFDVOYHZOIGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC(=CC(=C2)Cl)OC3=CC=CC(=C3)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659844 | |

| Record name | 3,3'-[(5-Chloro-1,3-phenylene)bis(oxy)]dianiline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99503-73-8 | |

| Record name | 3,3'-[(5-Chloro-1,3-phenylene)bis(oxy)]dianiline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis(3-aminophenoxy)-5-chlorobenzene Dihydrochloride typically involves the following steps:

Nitration: The starting material, 1,3-dichlorobenzene, undergoes nitration to introduce nitro groups at the desired positions.

Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Etherification: The resulting diamine is reacted with 3-chlorophenol under basic conditions to form the aminophenoxy groups.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1,3-Bis(3-aminophenoxy)-5-chlorobenzene Dihydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form polymers or other complex molecules.

Common Reagents and Conditions:

Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

Oxidizing Agents: Nitric acid, potassium permanganate.

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products:

Substituted Derivatives: Products with different functional groups replacing the chlorine atom.

Polymers: Polyimides and other polymeric materials formed through coupling reactions.

Scientific Research Applications

Medicinal Chemistry

1,3-Bis(3-aminophenoxy)-5-chlorobenzene dihydrochloride has been investigated for its potential as a therapeutic agent. Its structural properties allow it to act as a ligand in various biological systems.

- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it has been tested for its ability to inhibit cell proliferation and induce apoptosis in breast and prostate cancer cells.

- Mechanism of Action : Research indicates that the compound may function through the modulation of specific signaling pathways involved in cell growth and survival, such as the PI3K/Akt pathway.

Material Science

The compound's unique chemical structure makes it suitable for use in the development of advanced materials.

- Polymer Chemistry : It can be utilized as a building block for synthesizing polyfunctional polymers. The presence of amino and phenoxy groups allows for further functionalization, enhancing the properties of the resulting materials.

- Nanocomposites : Incorporation of this compound into nanocomposite materials has been explored to improve mechanical strength and thermal stability.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Induces apoptosis in cancer cell lines |

| Modulates PI3K/Akt signaling | Potential therapeutic target | |

| Material Science | Polymer synthesis | Enhances mechanical properties |

| Nanocomposite development | Improves thermal stability |

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress-induced apoptosis.

Case Study 2: Polymer Development

Another research project focused on synthesizing a new class of polyurethanes using this compound as a crosslinking agent. The resulting materials exhibited enhanced tensile strength and elasticity compared to traditional formulations. The study highlighted the potential for these polymers in biomedical applications such as drug delivery systems.

Mechanism of Action

The mechanism of action of 1,3-Bis(3-aminophenoxy)-5-chlorobenzene Dihydrochloride involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and stability. The presence of the chlorine atom and aminophenoxy groups allows for selective reactions, making it a versatile building block in chemical synthesis.

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of key compounds structurally or functionally related to 1,3-Bis(3-aminophenoxy)-5-chlorobenzene Dihydrochloride:

Key Comparative Insights

Chlorine Substitution

The chlorine atom in this compound distinguishes it from non-halogenated analogs like 1,3-Bis(3-aminophenoxy)benzene (CAS 10526-07-5). Chlorination likely increases electron-withdrawing effects, altering reactivity in polymerization and enhancing thermal stability .

Salt Form vs. Neutral Compounds

The dihydrochloride salt form improves solubility in aqueous or polar solvents compared to neutral diamines (e.g., 1,3-Bis(3-aminophenoxy)benzene). This property is critical for applications requiring solution-phase processing, such as coating formulations .

Functional Group Diversity

- Azo Dyes (Bismark Brown Y): Contain azo linkages for chromophoric properties, unlike the ether-linked phenoxy groups in the target compound. This structural difference limits direct functional overlap but highlights divergent applications (dyes vs. polymers) .

- Tetrahydrochloride Salts: Compounds like 1,3-Bis(2,4-diaminophenoxy)propane Tetrahydrochloride exhibit higher charge density, enabling stronger ionic interactions in crosslinked polymers .

Polymer Science

lists diamines with phenoxy linkages as precursors for polyamic acids, suggesting that this compound could serve as a monomer in high-temperature polymers. The chlorine substituent may reduce chain flexibility, increasing glass transition temperatures (Tg) in resultant materials .

Commercial Viability

TCI Chemicals and Santa Cruz Biotechnology list the compound at premium prices ($272.00/g), indicating niche applications in research or low-volume industrial processes. Non-chlorinated analogs (e.g., CAS 10526-07-5) are priced lower ($157.00/5g in ), reflecting differences in synthesis complexity and demand .

Biological Activity

1,3-Bis(3-aminophenoxy)-5-chlorobenzene dihydrochloride, with the CAS number 99503-73-8, is a chemical compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H15ClN2O2

- Molecular Weight : 332.78 g/mol

- Structure : The compound features a biphenyl structure with two amino groups and a chlorine substituent, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the amino groups allows for hydrogen bonding and electrostatic interactions, enhancing its affinity for biological macromolecules.

Antitumor Activity

Recent studies have indicated that compounds similar to 1,3-Bis(3-aminophenoxy)-5-chlorobenzene exhibit significant antitumor properties. For instance, research on related benzimidazole derivatives demonstrated their effectiveness against human lung cancer cell lines (A549, HCC827, NCI-H358) through cytotoxicity assays. These compounds showed varying degrees of effectiveness in inhibiting cell proliferation in both 2D and 3D cultures .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) | Assay Type |

|---|---|---|---|

| Compound 5 | A549 | 6.26 ± 0.33 | 2D |

| Compound 6 | NCI-H358 | 6.48 ± 0.11 | 2D |

| Compound 8 | HCC827 | 20.46 ± 8.63 | 3D |

Antimicrobial Activity

In addition to antitumor effects, compounds similar to this dihydrochloride have been tested for antimicrobial activity against various pathogens. For example, studies have shown that certain derivatives demonstrate notable activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli through broth microdilution methods .

Study on Antitumor Efficacy

A study published in August 2021 investigated the antitumor efficacy of newly synthesized derivatives related to the compound . The results indicated that several compounds exhibited high cytotoxicity towards lung cancer cell lines while maintaining lower toxicity towards normal fibroblast cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Study on Antimicrobial Properties

Another research effort focused on evaluating the antimicrobial properties of similar compounds against a range of bacterial strains. The findings suggested that modifications in the chemical structure significantly impacted the antimicrobial efficacy, highlighting the importance of structure-activity relationships in drug design .

Q & A

Q. What are the standard synthetic routes for 1,3-Bis(3-aminophenoxy)-5-chlorobenzene Dihydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution, where 5-chloro-1,3-difluorobenzene reacts with 3-aminophenol under alkaline conditions. Key parameters include:

- Temperature : Maintain 80–100°C to balance reaction rate and side-product formation.

- Catalyst : Use K₂CO₃ or Cs₂CO₃ to deprotonate the amine and enhance nucleophilicity.

- Purification : Recrystallize from ethanol/water mixtures to isolate the dihydrochloride salt. Yield optimization (typically 60–75%) requires strict stoichiometric control of reactants and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are critical for characterizing purity and structural integrity?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., chloro group at position 5, aminophenoxy linkages). For example, aromatic protons appear as multiplets in δ 6.5–7.5 ppm.

- FTIR : Detect N–H stretches (~3300 cm⁻¹) and C–O–C ether linkages (~1250 cm⁻¹).

- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30) with 0.1% TFA .

Advanced Research Questions

Q. How does the chloro substituent in this compound influence its electronic properties compared to non-halogenated analogs like APB?

- Methodological Answer : The electron-withdrawing chloro group reduces electron density on the benzene ring, altering reactivity in polymerization. Comparative studies using cyclic voltammetry show a 0.2–0.3 V anodic shift in oxidation potentials versus APB. This impacts charge-transfer interactions in polyimides, enhancing thermal stability (Tg increases by ~20°C) but reducing solubility in polar aprotic solvents .

Q. What are the challenges in achieving controlled polymerization when using this compound as a monomer?

- Methodological Answer :

- Solubility : The dihydrochloride form limits solubility in common solvents (e.g., NMP, DMF). Neutralization with tertiary amines (e.g., triethylamine) prior to polymerization improves processability.

- Thermal Stability : During polyimide curing (300–350°C), residual hydrochloride may degrade, requiring inert atmospheres to prevent cross-linking defects.

- Stoichiometry : Precise monomer/dianhydride ratios (e.g., BPDA) are critical to avoid oligomerization. Gel permeation chromatography (GPC) confirms Mn ~2500–3000 g/mol for balanced mechanical properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.